2-Ethyl-2-methylsuccinonitrile
Overview
Description
2-Ethyl-2-methylsuccinonitrile is an organic compound with the molecular formula C7H10N2This compound is characterized by its colorless to pale yellow oily appearance and is slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylsuccinonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethyl-2-methylsuccinic acid with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the nitrile compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic dehydration of 2-ethyl-2-methylsuccinic acid using a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylsuccinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylsuccinic acid.
Reduction: 2-Ethyl-2-methylbutanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methylsuccinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylsuccinonitrile involves its interaction with specific molecular targets and pathways. In biochemical reactions, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various metabolic pathways. The compound’s reactivity with nucleophiles also allows it to form covalent bonds with target molecules, influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsuccinonitrile
- 2-Ethylsuccinonitrile
- 2-Methylbutanedinitrile
Comparison
2-Ethyl-2-methylsuccinonitrile is unique due to the presence of both ethyl and methyl groups on the succinonitrile backbone. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its similar compounds. For instance, 2-methylsuccinonitrile lacks the ethyl group, resulting in different reactivity patterns and applications .
Properties
IUPAC Name |
2-ethyl-2-methylbutanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGLUQLFIHGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961925 | |
Record name | 2-Ethyl-2-methylbutanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4172-97-8 | |
Record name | 2-Ethyl-2-methylbutanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4172-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-methylsuccinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2-methylbutanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-methylsuccinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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